2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the thiazolidinone-acetamide class, characterized by a 1,3-thiazolidin-4-one core modified with a benzylidene substituent at position 5 and an N-(2-ethoxyphenyl)acetamide group at position 2. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereoelectronic properties, influencing interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-4-29-16-8-6-5-7-15(16)23-20(25)13-24-21(26)19(31-22(24)30)12-14-9-10-17(27-2)18(11-14)28-3/h5-12H,4,13H2,1-3H3,(H,23,25)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOFCMGNMKXWDW-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclocondensation of Schiff Bases with Thioglycolic Acid
Procedure :
- Schiff Base Formation :
- React 3,4-dimethoxybenzaldehyde (1.0 equiv) with 2-ethoxyaniline (1.1 equiv) in ethanol under reflux for 6–8 hours in the presence of glacial acetic acid (2–3 drops) as a catalyst.
- Isolate the intermediate Schiff base (N-(2-ethoxyphenyl)-3,4-dimethoxybenzylideneamine) via filtration and recrystallization (ethanol, yield: 70–75%).
Thiazolidinone Ring Formation :
Acetamide Functionalization :
Key Data :
Route 2: Thia-Michael Addition and Knoevenagel Condensation
Procedure :
- Thia-Michael Adduct Preparation :
- Acetamide Coupling :
- Treat the intermediate with N-(2-ethoxyphenyl)acetamide (1.0 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dimethylaminopyridine (DMAP) in dichloromethane.
- Purify via recrystallization (dichloromethane:ethyl acetate, 1:1) to isolate the target compound (yield: 60–65%).
Key Data :
- Mass Spectrometry (ESI-MS) : m/z 483.2 [M+H]⁺.
- X-ray Diffraction : Confirms Z-configuration at C5 due to intramolecular S⋯O interactions.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Stereochemical Control
- The (5Z)-configuration is favored under reflux conditions due to thermodynamic stabilization via intramolecular hydrogen bonding.
Characterization and Validation
Spectral Analysis Summary
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . In cancer cells, it may interfere with signaling pathways that regulate cell growth and division, leading to apoptosis or cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone-acetamide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally analogous compounds, focusing on electronic properties, structural features, and reported bioactivities.
Structural Analogues and Substituent Effects
Electronic and Steric Influences
- This contrasts with the 4-fluorophenyl group in , which introduces electron-withdrawing effects, altering binding kinetics .
- Steric Bulk : The 2-ethoxyphenyl acetamide in the target compound provides moderate steric hindrance compared to the smaller 2-methylphenyl group in , which may reduce off-target interactions.
- Heterocyclic Modifications : Thiadiazole () or indole () substituents introduce π-π stacking or hydrogen-bonding capabilities, critical for target specificity .
Computational Insights
- Molecular docking studies on related compounds () suggest that the 3,4-dimethoxyphenyl group may interact with hydrophobic residues in enzyme active sites, while the acetamide moiety forms hydrogen bonds with catalytic amino acids.
Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)acetamide belongs to the thiazolidinone class of compounds, which have garnered attention due to their diverse biological activities. This article provides an in-depth exploration of its biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure contributes to its potential biological activities through specific molecular interactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These values suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.
Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-activated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, where it demonstrated the ability to inhibit cell proliferation and induce apoptosis.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
| A549 | 20 |
The IC50 values indicate that the compound is particularly potent against breast cancer cells (MCF-7), suggesting its potential for further development as an anticancer therapeutic.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cell proliferation pathways or disrupt the function of proteins essential for microbial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
